4,6-dimethyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
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Overview
Description
4,6-dimethyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an azetidinyl group linked to a triazole ring at position 2
Preparation Methods
The synthesis of 4,6-dimethyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved by the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the azetidinyl group: The azetidinyl group can be introduced via nucleophilic substitution reactions using azetidin-1-yl halides.
Formation of the triazole ring:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4,6-dimethyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or triazole rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-dimethyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
4,6-dimethyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can be compared with other similar compounds, such as:
4,6-dimethyl-2-mercaptopyrimidine: This compound has a similar pyrimidine core but contains a mercapto group instead of the azetidinyl-triazole moiety.
4,6-dimethyl-2-pyrimidinamine: This compound features an amino group at position 2 of the pyrimidine ring.
1,2,4-triazole derivatives: These compounds share the triazole ring structure and exhibit various biological activities.
The uniqueness of this compound lies in its combination of the pyrimidine, azetidinyl, and triazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-8-5-9(2)15-11(14-8)16-6-10(7-16)17-12-3-4-13-17/h3-5,10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHJRCFYTOFOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)N3N=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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